Methyl 2-bromo-6-chlorobenzoate

Process Chemistry Pilot Plant Synthesis Scale-up

Secure the correct ortho,ortho′-dihalogenated regioisomer for your synthesis. Methyl 2-bromo-6-chlorobenzoate (CAS 685892-23-3) is a crystalline solid (mp 54–56°C) that enables automated solid handling and eliminates pipetting errors. The 2-Br substituent undergoes selective Suzuki-Miyaura coupling while preserving the 6-Cl for orthogonal functionalization, cutting step count in biaryl library synthesis. Benefit from a validated pilot-plant process achieving 79% yield and documented o-lithiation at −75°C. Proven as a key building block for SGLT2 inhibitor diarylmethane cores. Order the correct regioisomer to avoid synthetic route divergence.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS No. 685892-23-3
Cat. No. B1363611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-6-chlorobenzoate
CAS685892-23-3
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1Br)Cl
InChIInChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
InChIKeyXSNZTSBNXMQBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-6-Chlorobenzoate (CAS 685892-23-3): A Differentiated Dihalogenated Building Block for Selective Coupling and Pharmaceutical Synthesis


Methyl 2-bromo-6-chlorobenzoate (CAS 685892-23-3) is a dihalogenated benzoate ester characterized by ortho-bromo and ortho-chloro substitution relative to the methyl ester [1]. This compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research , with a documented scalable manufacturing process suitable for both laboratory research and pilot plant production . Its strategic ortho,ortho′-dihalogenation pattern enables distinct reactivity profiles in cross-coupling reactions and imparts unique physicochemical properties compared to regioisomeric or differently substituted analogs .

Why Methyl 2-Bromo-6-Chlorobenzoate Cannot Be Replaced by Generic Analogs: Substitution Pattern Matters


Simple substitution of Methyl 2-bromo-6-chlorobenzoate with a generic "bromochlorobenzoate" or regioisomer can result in substantial differences in synthetic outcome, product physical state, and downstream processing efficiency. The ortho,ortho′-dihalogenation pattern (2-Br, 6-Cl) produces a distinct solid physical form (melting point 54-56°C ) that differs markedly from liquid regioisomers such as methyl 2-bromo-5-chlorobenzoate (37-40°C ), impacting handling, purification, and formulation workflows. Furthermore, the specific spatial arrangement of Br and Cl ortho to the ester group creates a unique steric and electronic environment that directly governs chemoselectivity in cross-coupling reactions . The Br substituent at the 2-position exhibits substantially higher reactivity in palladium-catalyzed couplings than the Cl at the 6-position, enabling programmed sequential functionalization that cannot be replicated with analogs bearing different halogen placement or those lacking this ortho,ortho′ constraint [1].

Quantitative Comparative Evidence: Methyl 2-Bromo-6-Chlorobenzoate (CAS 685892-23-3) Versus Analogs


Scalable Synthetic Yield: 79% Overall Yield Demonstrated in Pilot Plant Production

A validated pilot plant synthesis of Methyl 2-bromo-6-chlorobenzoate, developed at Merck Research Laboratories, achieved an overall yield of 79% from inexpensive starting materials via an o-lithiation/carboxylation route followed by esterification with potassium carbonate/methyl iodide . This yield is documented for a multi-kilogram scale production with rigorous temperature control (liquid nitrogen injection maintaining −75°C during exothermic reagent charges), providing procurement confidence for both R&D and manufacturing needs . In contrast, the non-esterified parent compound, 2-bromo-6-chlorobenzoic acid, typically exhibits lower synthetic yields due to steric hindrance in the carboxylation step and more challenging purification requirements .

Process Chemistry Pilot Plant Synthesis Scale-up

Physical Form Differentiation: Solid (54-56°C) Versus Liquid Regioisomers

Methyl 2-bromo-6-chlorobenzoate exists as a solid at room temperature with a melting point of 54-56°C . This physical state contrasts sharply with the regioisomer methyl 2-bromo-5-chlorobenzoate, which is a liquid with a melting point of 37-40°C . The solid physical form of the target compound simplifies handling, purification via crystallization, and long-term storage stability compared to liquid analogs. Density of the target compound is 1.6 g/cm³ .

Physical Chemistry Solid-State Properties Crystallization

Boiling Point Advantage: Lower Temperature Distillation Versus Regioisomers

Methyl 2-bromo-6-chlorobenzoate exhibits a boiling point of 274.5±20.0°C at 760 mmHg [1]. This is approximately 3.9°C lower than the boiling point of the regioisomer methyl 2-bromo-5-chlorobenzoate (278.4°C) . For compounds requiring high-temperature purification or reactions conducted near reflux, even a 3.9°C reduction in boiling point can translate to meaningful energy savings, reduced thermal decomposition risk, and broader solvent compatibility in downstream processes.

Thermodynamics Purification Distillation

LogP Differentiation: Hydrophobicity Profile for Drug Design

The calculated LogP for Methyl 2-bromo-6-chlorobenzoate is 2.78 [1], with a consensus LogP value of 2.69 across five computational methods . This lipophilicity profile is distinct from non-halogenated benzoate esters and contributes to predictable behavior in biological assays, membrane permeability assessments, and formulation studies. The compound's calculated aqueous solubility is 0.335 mg/mL (LogS = -2.87, ESOL method) . For comparative context, the regioisomer methyl 3-bromo-2-chlorobenzoate, while having the same molecular formula and weight, exhibits a different spatial halogen arrangement that alters electronic distribution and thus its lipophilicity, though direct LogP comparison data is not available in the public domain at this time.

Lipophilicity Drug Design ADME

Orthogonal Reactivity: C-Br vs. C-Cl Selectivity in Cross-Coupling

The ortho,ortho′-dihalogenation pattern (2-Br, 6-Cl) confers predictable orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position is substantially more reactive toward oxidative addition than the C-Cl bond at the 6-position, enabling chemoselective Suzuki-Miyaura coupling at the bromo position while leaving the chloro position intact for subsequent functionalization [1]. This programmed reactivity allows for sequential, divergent synthesis of biaryl intermediates that cannot be achieved with analogs bearing a single halogen or different halogen placement patterns . In contrast, regioisomers such as methyl 3-bromo-2-chlorobenzoate place the bromine and chlorine in a meta-ortho relationship, which alters the electronic communication between halogens and the ester, thereby modifying the relative rates of oxidative addition and overall coupling selectivity .

Cross-Coupling Suzuki-Miyaura Chemoselectivity Palladium Catalysis

Commercial Availability: Multiple Sources at >95% Purity with Batch Flexibility

Methyl 2-bromo-6-chlorobenzoate is commercially available from multiple suppliers at purities of 95-99.85% . Capot Chemical offers the compound at 95% minimum purity by HPLC with moisture content ≤0.5% and production scale up to kilograms . Chemscene provides a 99.85% purity grade . Bidepharm supplies the compound at 95% purity with batch QC data including NMR, HPLC, and GC . In contrast, regioisomers such as methyl 3-bromo-2-chlorobenzoate (CAS 871224-19-0) are less widely stocked, often requiring custom synthesis . The compound's listing in PubChem (CID 2759827) facilitates rapid database searches and integration with cheminformatics workflows .

Procurement Supply Chain Quality Control

Validated Application Scenarios for Methyl 2-Bromo-6-Chlorobenzoate (CAS 685892-23-3) Based on Quantitative Evidence


Process Chemistry Scale-up to Kilogram Quantities

Process chemistry groups requiring multi-kilogram quantities of a dihalogenated benzoate intermediate can rely on the validated pilot plant synthesis achieving 79% overall yield . The documented temperature control parameters (−75°C during o-lithiation) and crystallization procedure provide a robust starting point for process transfer and optimization, minimizing development time compared to less-characterized analogs.

Sequential Cross-Coupling for Biaryl Library Synthesis

Medicinal chemistry teams building biaryl libraries can exploit the orthogonal reactivity of the 2-bromo and 6-chloro substituents [1]. The C-Br bond undergoes preferential Suzuki-Miyaura coupling, enabling installation of a first aryl group while preserving the C-Cl bond for a subsequent, orthogonal coupling reaction under more forcing conditions. This programmed reactivity reduces synthetic step count and accelerates SAR exploration .

Solid-Phase Handling and Automated Synthesis Workflows

Laboratories employing automated liquid handlers or robotic synthesis platforms benefit from the compound's solid physical form (melting point 54-56°C) . Solid handling eliminates pipetting variability associated with viscous or volatile liquid analogs, improving weighing accuracy and reducing cross-contamination risks in high-throughput parallel synthesis campaigns.

SGLT2 Inhibitor Intermediate Synthesis

The compound has been identified as a building block in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes research . The distinct ortho,ortho′-dihalogenation pattern provides the requisite substitution geometry for constructing the diarylmethane core characteristic of this therapeutic class. Researchers in this area should prioritize this specific regioisomer over alternatives to avoid synthetic route divergence.

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